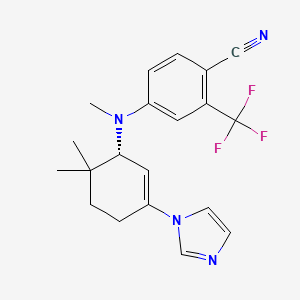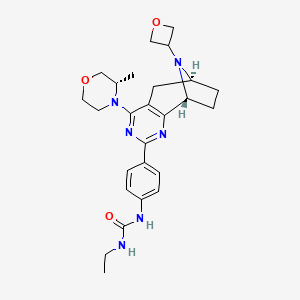
ODM-204
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-((3-(1H-imidazol-1-yl)-6,6-dimethylcyclohex-2-en-1-yl)(methyl)amino)-2-(trifluoromethyl)benzonitrile is a complex organic compound that features an imidazole ring, a cyclohexene ring, and a benzonitrile group
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-((3-(1H-imidazol-1-yl)-6,6-dimethylcyclohex-2-en-1-yl)(methyl)amino)-2-(trifluoromethyl)benzonitrile is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound can be used as a probe to study biological processes. Its ability to interact with specific biological targets makes it valuable for research in areas such as enzyme inhibition and receptor binding .
Medicine
In medicine, ®-4-((3-(1H-imidazol-1-yl)-6,6-dimethylcyclohex-2-en-1-yl)(methyl)amino)-2-(trifluoromethyl)benzonitrile has potential therapeutic applications. It may be investigated for its ability to modulate biological pathways involved in diseases, making it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in areas such as polymer science and nanotechnology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((3-(1H-imidazol-1-yl)-6,6-dimethylcyclohex-2-en-1-yl)(methyl)amino)-2-(trifluoromethyl)benzonitrile typically involves multiple steps, including the formation of the imidazole ring, the cyclohexene ring, and the benzonitrile groupThe final step involves the attachment of the benzonitrile group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
®-4-((3-(1H-imidazol-1-yl)-6,6-dimethylcyclohex-2-en-1-yl)(methyl)amino)-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Mécanisme D'action
The mechanism of action of ®-4-((3-(1H-imidazol-1-yl)-6,6-dimethylcyclohex-2-en-1-yl)(methyl)amino)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: Compounds with similar imidazole rings.
Cyclohexene Derivatives: Compounds with similar cyclohexene structures.
Benzonitrile Derivatives: Compounds with similar benzonitrile groups
Uniqueness
What sets ®-4-((3-(1H-imidazol-1-yl)-6,6-dimethylcyclohex-2-en-1-yl)(methyl)amino)-2-(trifluoromethyl)benzonitrile apart is its unique combination of these structural features. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C15H16O6S |
|---|---|
Nom IUPAC |
4-[[(1R)-3-imidazol-1-yl-6,6-dimethylcyclohex-2-en-1-yl]-methylamino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C20H21F3N4/c1-19(2)7-6-16(27-9-8-25-13-27)11-18(19)26(3)15-5-4-14(12-24)17(10-15)20(21,22)23/h4-5,8-11,13,18H,6-7H2,1-3H3/t18-/m1/s1 |
SMILES |
CC1(CCC(=CC1N(C)C2=CC(=C(C=C2)C#N)C(F)(F)F)N3C=CN=C3)C |
Apparence |
Solid powder |
Synonymes |
ODM204; ODM-204; ODM 204.; NONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




